1,3,5-Pentanetriol

Descripción

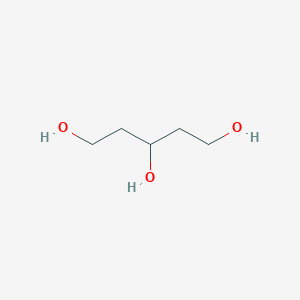

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pentane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMTVYUCEFJZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,5 Pentanetriol and Its Isomeric/substituted Analogs

Reductive Synthetic Pathways

Reductive methods provide a direct route to polyols from carbonyl-containing precursors. The choice of reducing agent and catalyst is crucial for achieving high chemoselectivity and yield, particularly when multiple reducible functional groups are present.

Catalytic Hydrogenation of Polyketone Precursors for 1,3,5-Pentanetriol Synthesis

Catalytic hydrogenation is a powerful technique for the reduction of carbonyl functionalities to alcohols. For the synthesis of this compound, a suitable precursor would be a 1,3,5-triketone or a related polyketone. The process involves the reaction of the precursor with hydrogen gas under pressure in the presence of a metal catalyst.

The selective hydrogenation of a polyketone precursor to the corresponding triol requires careful control of reaction conditions to avoid over-reduction or side reactions. Catalysts such as palladium on an alumina (B75360) support (Pd/γ-Al2O3) have been used effectively for the selective hydrogenation of phenolic compounds to cyclohexanones, demonstrating the principle of selectively reducing one functional group while another is present osti.gov. In a similar vein, ruthenium (Ru) and rhodium-rhenium (Rh-Re) catalysts have been employed in the hydrogenation of furan (B31954) derivatives to produce diols like 1,5-pentanediol (B104693) osti.gov. The hydrogenation of the aldehyde group in these precursors is typically rapid osti.gov. For a polyketone precursor to this compound, a similar strategy using catalysts like Ruthenium, Rhodium, or Palladium under controlled temperature and pressure would be employed to ensure the complete reduction of all ketone groups to hydroxyls.

Key parameters influencing the reaction include:

Catalyst Choice: Noble metals (Pd, Pt, Ru, Rh) are commonly used. The choice of support material (e.g., carbon, alumina, titania) can also influence activity and selectivity.

Reaction Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can lead to less selectivity and over-reduction to alkanes. Optimal conditions must be determined empirically.

Solvent: The choice of solvent can affect substrate solubility and catalyst performance.

Chemo- and Regioselective Reductions of Oxoglutarate Derivatives utilizing Borane-Dimethyl Sulfide (B99878) Complexes

Diethyl 2-oxoglutarate and its derivatives serve as valuable precursors for this compound synthesis. These molecules contain both ketone and ester functionalities, requiring a reducing agent that can selectively reduce the keto group or, under stronger conditions, both the keto and ester groups. Borane-dimethyl sulfide (BH3·SMe2) is a versatile reagent capable of such transformations organic-chemistry.org.

The reduction of diethyl 2-oxoglutarate with BH3·SMe2 can be directed towards different products based on the reaction stoichiometry and conditions. A mild reduction would selectively target the more reactive ketone at the C2 position, yielding diethyl 2-hydroxyglutarate. To achieve the full reduction to this compound, harsher conditions and a greater excess of the borane (B79455) reagent are necessary to reduce both the ketone and the two ester groups. The regioselectivity of borane reagents is well-documented; for instance, BH3·SMe2 can be used to convert α-acyloxyketones into monoprotected diols, highlighting its utility in complex reductions organic-chemistry.org. The synthesis of various C3- and C4-substituted 2-oxoglutarate derivatives has been reported, providing a range of precursors for structurally diverse triol analogs rsc.org.

Application of Sodium Borohydride (B1222165) in the Reduction of Relevant Precursors

Sodium borohydride (NaBH4) is a widely used reducing agent known for its mildness and high chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups like esters and nitriles sci-hub.seabo.fi. This makes it a suitable candidate for the selective reduction of keto-ester or keto-acid precursors to this compound.

The synthesis could proceed via a stepwise reduction. For example, a precursor like 3-hydroxy-glutaric acid or its dialkyl ester could be used. The initial reduction of a diketo-ester precursor with NaBH4 would yield a dihydroxy-ester. To reduce the less reactive ester groups, the reactivity of NaBH4 can be enhanced with additives. For instance, combinations like NaBH4–CaCl2 or NaBH4–ZnCl2 are known to reduce esters to alcohols sci-hub.se. A highly stereoselective reduction of γ-oxo-α-amino acids to syn-γ-hydroxy-α-amino acids has been achieved using NaBH4 in the presence of a catalytic amount of manganese(II) chloride, which facilitates the reaction through chelation researchgate.net. A similar chelation-controlled strategy could be envisioned for a suitably substituted precursor to control the stereochemistry of the resulting this compound.

Table 1: Comparison of Reductive Reagents for Polyol Synthesis

| Reagent/System | Target Functional Group(s) | Selectivity Profile | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Ru/C, Pd/Al2O3) | Ketones, Aldehydes, Alkenes | Conditions-dependent; can be highly selective for one group over another (e.g., aromatic ring vs. ketone) osti.gov. | Industrial scalability; catalyst recovery and reuse; requires H2 gas and pressure equipment. |

| Borane-Dimethyl Sulfide (BH3·SMe2) | Carboxylic Acids, Ketones, Aldehydes, Esters | Highly reactive; can reduce less reactive groups like carboxylic acids and esters organic-chemistry.org. | High reactivity; useful for complete reduction; reagent is a stable liquid. |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Excellent chemoselectivity for aldehydes/ketones over esters and amides sci-hub.seabo.fi. | Mild, safe, and inexpensive; reactivity can be enhanced with additives (e.g., MnCl2, CaCl2) to reduce esters sci-hub.seresearchgate.net. |

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with exceptional stereo-, regio-, and chemoselectivity. Lipases are particularly prominent enzymes in this field nih.gov.

Enzymatic Desymmetrization of Prochiral this compound Derivatives

Desymmetrization is an elegant strategy for generating chiral molecules from achiral, prochiral precursors. This compound is a prochiral molecule, as its two primary hydroxyl groups (at C1 and C5) are enantiotopic. An enzyme can selectively acylate one of these groups, breaking the symmetry and creating a chiral monoester.

This approach has been demonstrated specifically for a derivative of the target compound. In one study, the enantioselective acylation of a prochiral 3-O-silyl-protected this compound derivative was achieved using Pseudomonas cepacia lipase (B570770) (PCL) immobilized on a ceramic support researchgate.net. This reaction yields a chiral mono-acylated product with high enantiomeric excess. The principle of enzymatic desymmetrization is broadly applicable and has been used for various prochiral substrates, including diamines and diols, using lipases like PCL and Candida antarctica lipase B (CAL-B) nih.gov. The success of the reaction often depends on factors such as the choice of enzyme, the acyl donor (e.g., vinyl acetate), and the solvent nih.gov.

Lipase-Catalyzed Regio- and Enantioselective Transformations towards Chiral Polyol Intermediates

Lipases are renowned for their ability to discriminate between different hydroxyl groups in a polyol substrate (regioselectivity) and between the enantiomers of a racemic mixture (enantioselectivity) nih.govmdpi.com. These properties are invaluable for preparing optically active intermediates from this compound or its racemic derivatives.

Regioselectivity: In a molecule like this compound, a lipase can selectively acylate the primary hydroxyl groups at C1 and C5 over the secondary hydroxyl group at C3, or vice-versa. Lipases generally show a preference for acylating primary alcohols over secondary ones mdpi.com. For example, lipases from Candida antarctica and Aspergillus niger have demonstrated high regioselectivity in the acylation or deacylation of various polyhydroxylated compounds, such as flavonoid glucosides and sesquiterpenoids researchgate.netnih.govdoi.org. This selectivity allows for the synthesis of specific mono- or di-acylated pentanetriol (B14693764) derivatives, which are useful as protected intermediates for further chemical modification.

Enantioselectivity: If a racemic mixture of a substituted pentanetriol analog is used, a lipase can perform a kinetic resolution. researchgate.net In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of a highly enriched acylated enantiomer and the unreacted, optically pure alcohol enantiomer, which can then be separated. Lipases from Candida antarctica B (often immobilized as Novozym 435) and Pseudomonas cepacia are frequently employed for such resolutions, achieving high enantiomeric excess (ee) for a wide range of substrates nih.govmdpi.com.

Table 2: Selected Lipases and Their Applications in Asymmetric Synthesis

| Lipase | Common Source | Typical Application | Selectivity Profile |

|---|---|---|---|

| Lipase B | Candida antarctica (CAL-B) | Kinetic resolution of alcohols/esters, desymmetrization. nih.govresearchgate.net | High enantioselectivity for a broad range of substrates; often highly regioselective. researchgate.net |

| Lipase | Pseudomonas cepacia (PCL) | Kinetic resolution, desymmetrization of prochiral compounds. nih.govnih.gov | Excellent enantioselectivity, particularly for primary and secondary alcohols. jocpr.com |

| Lipase | Candida rugosa (CRL) | Regioselective and enantioselective acylations. doi.org | Can exhibit unique regioselectivity, sometimes acylating less reactive secondary or tertiary alcohols. doi.org |

| Pancreatic Lipase | Porcine Pancreas (PPL) | Hydrolysis and esterification of primary and secondary alcohols. mdpi.com | Versatile, with enantioselectivity that can be highly dependent on the substrate structure. mdpi.com |

Stereoselective Synthesis of this compound and its Stereoisomers

Achieving stereochemical control is paramount in the synthesis of complex polyols. The relative orientation of the hydroxyl groups significantly influences the molecule's physical properties and subsequent reactivity. Advanced techniques such as intramolecular hydrosilylation and stereoselective acetalization are employed to govern the stereochemical outcomes.

Intramolecular hydrosilylation has emerged as a powerful method for establishing 1,3-syn stereocenters in triol synthesis. This approach offers high levels of diastereoselective control. A notable strategy involves a sequence of double allylboration followed by an intramolecular hydrosilylation reaction. nih.gov This method has been successfully applied to the synthesis of syn,syn- and syn,anti-1,3,5-triols. nih.gov

The key step involves the intramolecular hydrosilylation of monoprotected (Z)-1,5-syn-diols or (E)-1,5-anti-diols. nih.gov The use of specific catalysts is crucial for directing the stereochemistry; platinum (Pt) and ruthenium (Ru) catalysts are known to favor syn and anti hydrosilylation, respectively. nih.gov For the synthesis of 1,3,5-triol structures, Karstedt's catalyst (a platinum-based catalyst) has been used effectively at low concentrations (0.5 mol %) in toluene. nih.gov This process yields high diastereomeric ratios, demonstrating excellent control over the formation of the desired 1,3-diol stereochemistry. nih.gov

| Starting Material | Key Reaction | Catalyst | Achieved Stereocontrol | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Monoprotected (Z)-1,5-syn-diols | Intramolecular Hydrosilylation | Karstedt's Catalyst (0.5 mol %) | 1,3-syn | 87:13 to 95:5 |

| Monoprotected (E)-1,5-anti-diols | Intramolecular Hydrosilylation | Karstedt's Catalyst (0.5 mol %) | 1,3-syn | 86:14 to 88:12 |

Acetal (B89532) formation is a widely used strategy for the temporary protection of hydroxyl groups, and it can be employed stereoselectively to differentiate between the various hydroxyls in a polyol. organic-chemistry.orgyoutube.com In the case of this compound, the 1,3-diol moiety can be selectively protected. For instance, benzylidene acetals are commonly used to mask 1,3-diols. synarchive.comwiley-vch.de

This differentiation is not only structural but can also be stereochemical. By using a chiral auxiliary, acetalization can resolve racemic mixtures of polyols. For example, racemic Baylis-Hillman adducts, which are polyol precursors, have been resolved into enantiopure cyclic derivatives by forming an acetal with the chiral auxiliary (–)-menthone. nih.gov This approach allows for the synthesis of specific enantiomerically pure triols. nih.gov The formation of cyclic acetals is particularly efficient because after the initial reaction with one hydroxyl group, the second hydroxyl is held in close proximity, favoring the ring-closing step. youtube.com

| Diol Type | Protecting Group | Common Reagent |

|---|---|---|

| 1,2-Diols (cis) | Acetonide (Isopropylidene ketal) | Acetone, acid catalyst |

| 1,3-Diols | Benzylidene acetal | Benzaldehyde, acid catalyst |

| 1,3-Diols | di-tert-Butyl dioxasilinane | di-tert-butylsilyl bis(trifluoromethanesulfonate) |

Synthesis of Substituted this compound Analogs (e.g., 3-Methyl-1,3,5-Pentanetriol)

The synthesis of substituted analogs, such as 3-methyl-1,3,5-pentanetriol, requires methods that can introduce alkyl groups at specific positions on the pentane (B18724) backbone. nih.govjst.go.jp A representative synthesis for a related substituted pentane backbone is the preparation of 3-methyl-1,5-pentanediol. This synthesis starts from 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org The process involves two main steps:

Hydrolysis: The starting pyran derivative is hydrolyzed with aqueous hydrochloric acid. This reaction opens the heterocyclic ring to form β-methylglutaraldehyde. orgsyn.org

Hydrogenation: The resulting aldehyde is then hydrogenated under high pressure (at least 1625 p.s.i.) and elevated temperature (125°C) using a Raney nickel catalyst. This reduction converts the aldehyde groups to primary alcohols, yielding 3-methyl-1,5-pentanediol. orgsyn.org

This established route for a C-3 substituted pentane diol provides a foundational strategy that can be adapted for the synthesis of the corresponding triol analog, 3-methyl-1,3,5-pentanetriol.

Protective Group Strategies in the Multi-Step Synthesis of this compound

Multi-step synthesis of complex molecules like this compound relies heavily on the strategic use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions. organic-chemistry.orgutsouthwestern.edu The hydroxyl groups of this compound exhibit different reactivities that can be exploited for selective protection. wiley-vch.de

The primary hydroxyl groups at the C-1 and C-5 positions are sterically less hindered and generally more reactive than the secondary hydroxyl at C-3. nih.gov This reactivity difference allows for the selective protection of the primary alcohols using bulky reagents, such as silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). wiley-vch.deutsouthwestern.edu Once the primary positions are masked, the remaining secondary hydroxyl group can be protected or modified. Alternatively, the 1,3-diol system can be protected together, for example as a benzylidene acetal. synarchive.com

A key concept in complex syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule. organic-chemistry.org For example, a silyl ether (cleaved by fluoride (B91410) ions) can be used alongside an acetal (cleaved by acid) and an ester (cleaved by base), allowing for sequential deprotection and functionalization at specific sites. organic-chemistry.orgutsouthwestern.edu

| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF (fluoride); H⁺ (acid) |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (hydrogenolysis) |

| Benzylidene acetal | - | Benzaldehyde, ZnCl₂ | H⁺ (mild acid); H₂ (hydrogenolysis) |

| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | H⁺ (strong acid) |

| Acetyl ester | Ac | Acetic anhydride, pyridine | OH⁻ (base); H⁺ (acid) |

Biorenewable Routes to Pentanetriols (e.g., from Furfuryl Alcohol for 1,2,5-Pentanetriol)

The transition to sustainable chemical production has spurred research into biorenewable feedstocks. Furfuryl alcohol, derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, is a key platform molecule for producing C5 chemicals like pentanetriols. researchgate.netnih.gov While much of the research focuses on 1,2,5-pentanetriol (B82931) and various pentanediols, these routes highlight the potential for creating a portfolio of biomass-derived polyols.

One highly efficient route to 1,2,5-pentanetriol begins with the Achmatowicz rearrangement of furfuryl alcohol to produce 6-hydroxy-(2H)-pyran-3(6H)-one. researchgate.net This intermediate is then subjected to hydrogenation over a Palladium-on-carbon (Pd/C) catalyst, followed by reduction with sodium borohydride (NaBH₄), to give 1,2,5-pentanetriol in excellent yields of up to 92%. researchgate.net

Direct catalytic hydrogenolysis of furfuryl alcohol is another prominent strategy. This process involves ring-opening and hydrogenation, often using bimetallic or supported noble metal catalysts. The choice of catalyst and support material is critical for controlling the selectivity towards different diol and triol products. For example, a Pt/MgO catalyst has been shown to produce a mixture of 1,2-pentanediol (B41858) and 1,5-pentanediol with a total yield of 74.6% under 1 MPa of hydrogen pressure at 160°C. mdpi.com Similarly, Ru/MgO catalysts in water have demonstrated selectivity for 1,2-pentanediol. nih.gov These methods represent a significant step towards producing valuable polyols from renewable resources.

| Target Product(s) | Catalyst/Reagents | Key Intermediate | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 1,2,5-Pentanetriol | 1. Titanium silicalite 2. Pd/C, H₂ 3. NaBH₄ | Achmatowicz intermediate | Up to 92% yield | researchgate.net |

| 1,2-Pentanediol & 1,5-Pentanediol | 2% Pt/MgO | Direct hydrogenolysis | 59.4% sel. (1,2-PeD) 15.2% sel. (1,5-PeD) | mdpi.com |

| 1,2-Pentanediol | Ru/MgO in water | Direct hydrogenolysis | 42% selectivity | nih.gov |

| 1,2-Pentanediol | Ni-Sn/ZnO | Direct hydrogenolysis | 91% yield | rsc.org |

Elucidating the Reaction Chemistry and Derivatization Strategies of 1,3,5 Pentanetriol

Selective Oxidation of Hydroxyl Groups to Carbonyl Functionalities

The oxidation of 1,3,5-pentanetriol offers a pathway to various carbonyl compounds, including hydroxy ketones, diketones, and carboxylic acids. The challenge in oxidizing polyols like this compound lies in achieving chemoselectivity, controlling the extent of oxidation, and avoiding C-C bond cleavage. stanford.edu

The oxidation of this compound's hydroxyl groups can be achieved using various reagents, though selectivity can be challenging. The molecule contains two primary alcohols and one secondary alcohol, and their relative reactivity depends on the catalyst and conditions used.

Research has shown that the selective oxidation of polyols is a fundamental challenge. For instance, in a study using a cationic palladium complex, [(neocuproine)Pd(OAc)]₂(OTf)₂, which is effective for oxidizing 1,2-diols, the oxidation of this compound was found to be considerably slower and less selective. stanford.edu This suggests that the 1,3-diol structure is less suited for the chelation-based mechanism that facilitates selective oxidation in 1,2-diols with this specific catalyst. stanford.edu

In the field of natural product synthesis, derivatives of this compound have been successfully oxidized. During the synthesis of Bryostatin analogues, a menthone-derived this compound was oxidized, and the resulting carbonyl intermediate was then treated with various nucleophiles to build molecular complexity. nih.gov

Enzymatic oxidation is another route. Alcohol oxidases are known to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones. nih.gov Studies on the substrate tolerance of these enzymes have identified this compound as a viable substrate, typically leading to the selective oxidation of the primary alcohol groups. nih.gov

For more aggressive oxidation, strong oxidizing agents can be employed. A patented process describes the oxidation of a related compound, 3-methyl-1,3,5-pentanetriol, using nitric acid to yield 3-hydroxy-3-methyl-glutaric acid, demonstrating the conversion of the terminal primary alcohol groups to carboxylic acids. google.com

Table 1: Examples of Oxidation Reactions on this compound and Derivatives

| Substrate | Oxidizing Agent/Catalyst | Product(s) | Observations | Reference |

|---|---|---|---|---|

| This compound | [(neocuproine)Pd(OAc)]₂(OTf)₂ | Mixture of oxidized products | Reaction is slow and less selective compared to 1,2-diols. | stanford.edu |

| Menthone-derived this compound | Not specified | Carbonyl intermediate | Used as a key step in complex molecule synthesis. | nih.gov |

| This compound | Alcohol Oxidase | Corresponding aldehydes/acids | Enzymes selectively oxidize primary alcohols. | nih.gov |

| 3-Methyl-1,3,5-pentanetriol | Nitric Acid | 3-Hydroxy-3-methyl-glutaric acid | Oxidation of terminal CH₂OH groups to COOH. | google.com |

Reduction Reactions Leading to Deoxygenated Hydrocarbon Analogues

The reduction of this compound involves the removal of its hydroxyl groups, a process known as deoxygenation or hydrodeoxygenation. This can lead to the formation of diols, mono-alcohols, or the fully deoxygenated hydrocarbon, pentane (B18724). Such reactions are significant in biomass valorization, where oxygen-rich platform molecules are converted into valuable chemicals and fuels.

A key finding in this area comes from studies on the hydrodeoxygenation of xylitol (B92547) (a five-carbon sugar alcohol) over a silica-supported platinum-tungsten oxide (Pt-WOₓ/SiO₂) catalyst. rsc.org In this process, this compound was identified as a principal intermediate in the reaction pathway that leads to the formation of pentanols. rsc.orgresearchgate.net This indicates that under these catalytic conditions, this compound undergoes further reduction where its hydroxyl groups are sequentially removed.

The synthesis of this compound itself can provide insight into its reduction. One efficient method involves the complete reduction of dimethyl 3-oxoglutarate using a borane-dimethyl sulfide (B99878) (BMS) complex. scielo.brscispace.com The same study showed that the intermediate, dimethyl 3-hydroxyglutarate, could be selectively reduced to a diol. This suggests that by carefully controlling the stoichiometry and type of reducing agent, the reduction of this compound could be stopped at partially deoxygenated stages (diols or alcohols) or taken to completion. scielo.brscispace.com

Nucleophilic Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound are susceptible to nucleophilic substitution, allowing for their conversion into a variety of other functional groups. These reactions typically involve protonation of a hydroxyl group to form a good leaving group (water), followed by attack of a nucleophile.

General chemical principles indicate that the hydroxyl groups can be replaced by halogens using appropriate halogenating agents. evitachem.com More specific examples are found in advanced catalytic methods. For instance, this compound has been used in iridium-catalyzed "borrowing hydrogen" reactions. rsc.org In this process, the alcohol is temporarily oxidized to a carbonyl compound by the catalyst, which then reacts with a nucleophile (an amine), followed by reduction of the resulting imine by the iridium-hydride species to form a new C-N bond. This methodology has been applied to the reaction of this compound with various amines to synthesize N-substituted heterocycles. rsc.orgrsc.org

Esterification, a type of nucleophilic acyl substitution, is another common reaction of the hydroxyl groups. A patent describes the synthesis of monoacrylates and monomethacrylates of the closely related 3-methyl-1,3,5-pentanetriol, demonstrating the accessibility of the hydroxyl groups for reaction with acylating agents. iaea.org

Complexation Chemistry of this compound and its Derivatives (e.g., with Boric Acid)

Polyols are known to react with boric acid to form borate (B1201080) esters. This reaction is particularly favorable for 1,2-diols, which form five-membered rings, but also occurs with 1,3-diols to form six-membered cyclic esters. This compound contains two such 1,3-diol systems (C1-C3 and C3-C5).

The reaction between boric acid and 3-methyl-1,3,5-pentanetriol has been specifically reported in the chemical literature, confirming the formation of borate esters from this structural framework. researchgate.netgoogle.comgrafiati.com In these reactions, boric acid can act as a Lewis acid, condensing with the hydroxyl groups. The formation of a six-membered ring involving the 1,3-diol moiety is a key feature of this complexation.

Patented applications have utilized this chemistry, for example, by reacting 3-methyl-1,3,5-pentanetriol with boric acid to form esters that are then incorporated into polymers to create neutron-shielding materials. iaea.org The formation of these borate esters alters the physical and chemical properties of the parent triol, enabling its use in various material science applications.

Carbon-Carbon Bond Scission Reactions Catalyzed by Metal Nanoparticles

The carbon skeleton of this compound can be cleaved under specific catalytic conditions, representing a powerful transformation to produce smaller molecules. This C-C bond scission is a type of hydrogenolysis reaction when conducted under a hydrogen atmosphere.

A notable example of this is the highly selective double dehydroxymethylation of this compound to produce 2-propanol. researchgate.netd-nb.info This reaction is efficiently catalyzed by ruthenium nanoparticles supported on cerium oxide (Ru/CeO₂) in water. The catalyst selectively cleaves the C-C bonds adjacent to the two primary hydroxyl groups (C1-C2 and C4-C5), while the C-O bond of the central secondary hydroxyl group and the adjacent C-C bonds remain intact. researchgate.netd-nb.info

Table 2: Ru/CeO₂-Catalyzed C-C Scission of this compound

| Substrate | Catalyst | Solvent | Major Product | Key Feature | Reference |

|---|---|---|---|---|---|

| This compound | Ru/CeO₂ | Water | 2-Propanol (2-PrOH) | Selective cleavage of C-C bonds adjacent to primary -OH groups. | researchgate.netd-nb.info |

This remarkable selectivity is attributed to the unique properties of the Ru/CeO₂ catalyst in an aqueous medium. The reaction demonstrates a novel pathway for converting biomass-derived polyols into smaller, valuable chemicals through precise C-C bond cleavage, bypassing the more common C-O bond hydrogenolysis pathways. d-nb.info

Applications of 1,3,5 Pentanetriol in Advanced Organic Synthesis and Pharmaceutical Research

1,3,5-Pentanetriol as a Multifunctional Synthon in Complex Molecule Construction

In the lexicon of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in planning a synthetic route. This compound serves as a practical and multifunctional C5 synthon. Its value lies in the three hydroxyl (-OH) groups, which are points of chemical reactivity. nih.gov These groups can be selectively protected, activated, or transformed into other functional groups, such as halides, amines, or esters.

This trifunctionality allows for the stepwise and controlled addition of molecular complexity. For instance, chemists can differentiate the primary hydroxyl groups at the 1 and 5 positions from the secondary hydroxyl group at the 3 position, enabling regioselective reactions. This control is fundamental in building complex structures where specific connectivity and stereochemistry are crucial. The flexible five-carbon chain provides a scaffold upon which larger and more intricate molecular architectures can be assembled, making this compound a key building block for a variety of complex organic targets.

Intermediate in the Synthesis of Pharmaceutical Compounds, Inhibitors, and Antagonists

This compound is identified in chemical literature as a useful intermediate in the synthesis of various pharmaceutical compounds. Its role as a precursor extends to the creation of molecules designed to act as inhibitors and antagonists for biological targets. The structural framework of the triol can be modified and incorporated into a larger final molecule, providing the necessary carbon skeleton and functionality for biological activity. While specific, publicly documented examples of marketed drugs derived directly from this compound are not extensively detailed in readily available literature, its classification as a pharmaceutical intermediate underscores its utility in the research and development pipeline for new therapeutic agents.

Building Block for Biologically Active Molecules and Precursors for Drug Development

Beyond specific roles as an intermediate, this compound is a foundational building block for a wider array of biologically active molecules and serves as a precursor in drug development. Its structure is a component that can be integrated into novel compounds screened for pharmacological activity. The development of new drugs often involves synthesizing libraries of related compounds to identify a lead structure with promising therapeutic properties. The versatility of this compound makes it a suitable starting material for generating such libraries, where its hydroxyl groups can be derivatized to produce a range of analogues for biological testing.

Table 1: Synthetic Applications of this compound

| Application Area | Role of this compound | Potential Products |

|---|---|---|

| Complex Molecule Synthesis | Multifunctional C5 Synthon | Varied complex organic structures |

| Pharmaceutical Development | Intermediate / Precursor | Active pharmaceutical ingredients, inhibitors, antagonists |

Regioselective and Stereoselective Construction of Nitrogen-Containing Heterocycles (Pyrrolidines, Piperidines)

Nitrogen-containing heterocycles, particularly pyrrolidines (five-membered rings) and piperidines (six-membered rings), are ubiquitous structural motifs in a vast number of natural products, pharmaceuticals, and biologically active compounds. mdpi.comnih.gov The pyrrolidine (B122466) ring, for example, is the core of the amino acid proline and is found in numerous alkaloids, while the piperidine (B6355638) skeleton is present in many approved drugs. mdpi.combeilstein-journals.org

The synthesis of these rings often involves the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group. organic-chemistry.org Various methods exist, including reductive amination, radical-mediated cyclizations, and transition metal-catalyzed reactions, to achieve high levels of regio- and stereoselectivity. nih.govorganic-chemistry.org

While the direct conversion of this compound to pyrrolidines or piperidines is not explicitly detailed in the surveyed literature, its structure as a trifunctional C5 chain makes it a theoretically viable precursor. A synthetic strategy could involve:

Selective activation of the terminal hydroxyl groups (e.g., conversion to tosylates or halides).

Introduction of a nitrogen atom by converting one or more hydroxyl groups into an amine or azide.

Intramolecular cyclization to form the heterocyclic ring.

For example, converting the 1- and 5-hydroxyl groups into good leaving groups and the 3-hydroxyl into an amino group could, in principle, lead to the formation of a substituted pyrrolidine. Alternatively, using a diol derived from this compound in a cyclization with a primary amine is a known strategy for forming N-heterocycles. organic-chemistry.org Such transformations would leverage the inherent functionality of the triol to construct these important heterocyclic systems.

Utilization of this compound Derivatives in the Synthesis of Mevalonolactone (B1676541) and Isoprenoids

Isoprenoids (or terpenoids) are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene. researchgate.net Their biosynthesis in nature proceeds through two main pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or MEP pathway. researchgate.net Mevalonolactone is a key precursor in the MVA pathway, which is subsequently converted into isopentenyl pyrophosphate (IPP), the fundamental building block for all isoprenoids.

A review of the scientific literature did not yield evidence of this compound or its derivatives being used as starting materials or intermediates in the chemical synthesis of mevalonolactone or isoprenoids. The synthetic strategies for these natural products typically involve different precursors and methodologies, and a direct synthetic connection to this compound is not documented in the available research.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Ring System |

|---|---|---|

| This compound | C5H12O3 | Acyclic |

| Pyrrolidine | C4H9N | 5-membered heterocycle |

| Piperidine | C5H11N | 6-membered heterocycle |

| Mevalonolactone | C6H10O3 | 5-membered lactone |

| Isoprene | C5H8 | Acyclic diene |

Role of 1,3,5 Pentanetriol in Polymer Science and Advanced Materials Engineering

Contribution to the Production of Polymers, Resins, and Plasticizers

Polyols are fundamental components in the synthesis of a wide array of polymers, including polyesters, polyethers, and polyurethanes. The multiple hydroxyl groups on a polyol molecule can react with other monomers to build polymer chains. As a triol, 1,3,5-Pentanetriol possesses three such reactive sites, making it a potential trifunctional building block for creating branched or crosslinked polymer architectures. nih.gov

While this compound is noted as an intermediate in the synthesis of various pharmaceutical compounds, its specific contributions to commercial polymer and resin production are not extensively documented in current literature. chemicalbook.com However, the role of its isomer, 1,2,5-Pentanetriol (B82931), particularly in polyurethane production, highlights the utility of the pentanetriol (B14693764) structure in polymer science. mdpi.com

Function as a Crosslinking Agent to Enhance Material Properties

The trifunctional nature of this compound, defined by its three hydroxyl groups, makes it a theoretical candidate for use as a crosslinking agent. nih.gov In polymerization, crosslinking agents create covalent bonds that link separate polymer chains together, forming a three-dimensional network. This network structure significantly enhances the material's properties, including its rigidity, thermal stability, and chemical resistance.

The extent of crosslinking, or crosslink density, is a critical factor in determining the final properties of a polymer. For instance, in polyurethane foams, the functionality of the polyol (the number of hydroxyl groups) plays a vital role. The use of trifunctional alcohols can lead to more rigid or more flexible foams depending on the length of the polymer chains. mdpi.com

This principle is demonstrated in studies involving other bio-based polyols, such as those derived from lignin (B12514952). The oxypropylation of lignin transforms it into a highly branched and functionalized polyol, which, when incorporated into polyurethane foams, significantly improves properties like compressive strength due to the formation of a robust crosslinked network. nih.gov Similarly, the isomer 1,2,5-Pentanetriol is used to create rigid polyurethane foams, where it acts as a crosslinking center in the polymer matrix. mdpi.com Based on these examples, this compound could theoretically be employed to introduce crosslinks into polymer systems to enhance their mechanical and thermal characteristics.

Integration into Bio-based Materials and Green Chemistry Initiatives

A central goal of green chemistry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives to produce more sustainable chemicals and materials. carlroth.com In this context, polyols derived from biomass are of significant interest for reducing the environmental footprint of the polymer industry.

Significant research has focused on the isomer 1,2,5-Pentanetriol as a biorenewable chemical. It can be efficiently synthesized from furfuryl alcohol, a derivative of hemicellulose, which is abundant in lignocellulosic biomass. mdpi.com This conversion is part of a broader effort to create value-added chemicals from biomass. Other examples include the synthesis of 1,5-Pentanediol (B104693) from furfural (B47365) and the production of 1,2,6-Hexanetriol from 5-hydroxymethylfurfural (B1680220) (HMF), another key bio-based platform chemical. researchgate.netrsc.org

These processes exemplify several principles of green chemistry, including the use of renewable feedstocks and the development of efficient catalytic pathways. While specific bio-based production routes for this compound are not prominently featured in the literature, the successful synthesis of its isomer from renewable sources underscores the potential for developing sustainable pathways for the entire family of pentanetriols. mdpi.com

Development of Polyurethane Foams through Oxypropylation of Pentanetriol Isomers (e.g., 1,2,5-Pentanetriol)

Polyurethane (PU) foams are a major class of polymeric materials, but their production largely relies on petrochemicals. mdpi.com A key strategy for creating more sustainable PU foams is to replace petroleum-based polyols with bio-based alternatives. The oxypropylation of pentanetriol isomers is a notable advancement in this area.

Oxypropylation is a chemical process that modifies polyols by reacting their hydroxyl groups with propylene (B89431) oxide. This reaction extends the chains of the polyol and converts them into new polyether polyols suitable for polyurethane formulations. mdpi.comnih.gov A study on biorenewable 1,2,5-Pentanetriol, synthesized from furfuryl alcohol, demonstrated its successful use after oxypropylation in the preparation of rigid polyurethane foams. mdpi.com

In this process, the synthesized 1,2,5-Pentanetriol was reacted with propylene oxide to create a bio-based polyol. This new polyol was then used to replace up to 30% of the standard petrochemical polyol in rigid polyurethane foam formulations. The resulting bio-based foams exhibited enhanced material properties compared to the conventional foam. mdpi.com

| Formulation ID | Bio-based Polyol Content (%) | Compressive Strength (kPa) | Notes |

|---|---|---|---|

| F-1 | 0 | 389.9 | Standard petro-based commercial formulation. |

| F-2 | 10 | 442.4 | Demonstrates significant improvement in strength with bio-polyol addition. |

| F-3 | 20 | 409.9 | Maintains enhanced strength at higher bio-polyol content. |

| F-4 | 30 | 474.9 | Shows the highest compressive strength among the tested formulations. |

The data indicates that the incorporation of the oxypropylated pentanetriol isomer not only makes the foam more sustainable but also improves its mechanical performance, with compressive strength increasing by up to 22%. The modified foams also showed comparable thermal stability and morphological properties to the standard commercial foams, making them a viable green alternative. mdpi.com

Design of Novel Amphiphilic Detergents for Membrane Protein Studies utilizing a Pentanetriol Core

Membrane proteins are vital for many biological functions, but their study is challenging because they are inherently unstable outside of their natural lipid bilayer environment. nih.gov Amphiphilic molecules, or detergents, are essential tools used to extract these proteins from the membrane and stabilize them in an aqueous solution for structural and functional analysis. nih.govnih.gov

The effectiveness of a detergent often depends on its molecular architecture, particularly its core structure. nih.gov Researchers have been designing novel detergents with varied core units—such as those based on trehalose, triazine, or glycerol-decorated tris(hydroxylmethyl)methane (THM)—to improve protein stability. nih.govnih.gov The flexibility of the detergent's core is considered a key factor, as it may allow the detergent to form more optimal interactions with the diverse structures of different membrane proteins. nih.gov

While there is an active search for new amphiphiles, detergents specifically built around a pentanetriol core are not widely documented in scientific literature. However, related polyols have been explored in this field. For example, heptanetriol has been used as an amphiphilic additive in detergent solutions to facilitate the crystallization of membrane proteins. nih.gov This suggests that the structural features of polyols are of interest in designing agents for membrane protein research. The flexible carbon backbone of this compound could, in theory, serve as a scaffold for creating new detergents, but this remains a hypothetical application awaiting dedicated research.

Investigations into the Biological Activities and Biomedical Relevance of 1,3,5 Pentanetriol Derivatives

Assessment of Antioxidant Properties in Derivatives (e.g., 3-Methyl-1,3,5-Pentanetriol)

While direct studies on the antioxidant properties of 1,3,5-pentanetriol or its specific derivative, 3-methyl-1,3,5-pentanetriol, are not extensively detailed in available research, the broader class of polyols (sugar alcohols) has been evaluated for these effects. Polyols are recognized for their potential to act as antioxidants, primarily through the scavenging of free radicals, a capability attributed to their multiple hydroxyl groups. roquette.comresearchgate.net

Research into various polyols has demonstrated measurable antioxidant activity. For instance, mannitol (B672) has been shown to be an effective scavenger of hydroxyl radicals. roquette.comresearchgate.net Similarly, xylitol (B92547) has been noted for its ability to inhibit lipid peroxidation with high efficiency. roquette.comresearchgate.net Studies on fish oil-in-water emulsions confirmed the antioxidant activity of polyols like sorbitol and mannitol, which were able to suppress peroxide values by 10-18% compared to controls. nih.govacs.org The proposed mechanisms for this antioxidant action include free radical scavenging and the chelation of transition state metals. acs.org

Although it was hypothesized that the antioxidant capacity of polyols would increase with the number of hydroxyl groups, studies have shown that this is not always the case, indicating that the structural conformation of the molecule also plays a crucial role. roquette.com Given that this compound is a polyol, it is plausible that it and its derivatives could exhibit similar antioxidant activities, though specific experimental validation is required.

Table 1: Summary of Antioxidant Effects of Selected Polyols

| Polyol | Antioxidant Activity Observed | Assay/System | Reference |

| Mannitol | Scavenging of hydroxyl radicals; Moderate prevention of lipid oxidation. | Hydroxyl Radical Scavenging (HRS) assay; Lipid peroxidation inhibition assay. | roquette.com |

| Suppression of peroxide values in fish oil emulsions. | Oil/water (O/W) emulsions. | nih.govacs.org | |

| Xylitol | High efficiency in inhibiting lipid peroxidation. | Lipid peroxidation inhibition assay. | roquette.com |

| Sorbitol | Suppression of peroxide values in fish oil emulsions. | Oil/water (O/W) emulsions. | nih.govacs.org |

| Fructose | Suppression of peroxide values in fish oil emulsions. | Oil/water (O/W) emulsions. | nih.govacs.org |

| Sucrose | Suppression of peroxide values in fish oil emulsions. | Oil/water (O/W) emulsions. | nih.govacs.org |

Evaluation of Antimicrobial and Anti-Biofilm Activity of this compound Derivatives

Direct research on the antimicrobial and anti-biofilm properties of this compound and its simple derivatives is limited in the available literature. However, studies on structurally related polyols and their esters provide insights into potential activities.

A study on pentane-1,5-diol, a related diol compound, demonstrated antimicrobial activity against a range of both antibiotic-susceptible and multi-resistant aerobic bacteria, with minimal inhibitory concentrations (MICs) between 2.5% and 15.0% (vol/vol). researchgate.net The proposed mechanism involves cellular dehydration, a process to which bacteria may not easily develop resistance. researchgate.net

Furthermore, investigations into fatty acid esters of polyhydric alcohols have revealed antimicrobial properties. scispace.comnih.govnih.gov Specifically, esters derived from polyglycerols were active against Gram-positive organisms when the fatty acid component had a chain length of 8 to 12 carbon atoms. scispace.comnih.gov Monoglycerol laurate was identified as the most active among the monoglycerol esters. scispace.comnih.gov This suggests that ester derivatives of this compound could potentially exhibit antimicrobial effects.

In the context of anti-biofilm activity, various natural and synthetic compounds are being explored. nih.govmdpi.comnih.gov For example, polyurethane foams created using bio-based polyols have been shown to possess intrinsic bactericidal properties, capable of reducing both planktonic cells and biofilm formation. mdpi.com This indicates that incorporating polyols like this compound into polymer matrices could be a strategy for developing materials that resist microbial colonization.

Table 2: Antimicrobial Activity of Related Polyol Compounds and Derivatives

| Compound/Derivative | Target Organisms | Observed Activity | Reference |

| Pentane-1,5-diol | Gram-positive and Gram-negative bacteria | MIC values in the range of 2.5 to 15.0% (v/v). | researchgate.net |

| Monoglycerol laurate | Gram-positive organisms | Most active of the monoglycerol esters tested. | scispace.comnih.gov |

| Polyglycerol esters (C8-C12 fatty acids) | Gram-positive organisms | Generally active. | scispace.comnih.gov |

| Terpene-additivated polyurethane foams (from bio-polyols) | E. coli, S. aureus | Broad-spectrum and selective antibacterial activity; reduction in biofilm formation. | mdpi.com |

Role of Pentanetriol (B14693764) Derivatives in the Biosynthesis of Cyanobacterial Heterocyst Glycolipids

In the realm of complex natural products, derivatives structurally related to polyols play a crucial role in the survival of certain microorganisms. Specifically, long-chain triol derivatives are integral components of the heterocyst envelope in nitrogen-fixing cyanobacteria. nih.govuu.nlnih.gov The term "this compound derivative" in this context refers to the triol functionality on a much longer alkyl chain, rather than a simple five-carbon backbone.

Heterocysts are specialized cells that provide a micro-anaerobic environment necessary for the function of the oxygen-sensitive nitrogenase enzyme, which carries out nitrogen fixation. nih.govpnas.org This environment is maintained by a thick cell envelope containing a unique layer of heterocyst glycolipids (HGs). pnas.org

These glycolipids consist of a sugar headgroup (such as hexose (B10828440) or pentose) glycosidically bonded to a long-chain aglycone. nih.govpnas.org The aglycones are structurally diverse and include C26 and C28 diols, keto-ols, keto-diols, and, significantly, triols. nih.govuu.nl An example of such a triol derivative is 1-(O-hexose)-3,25,27-octacosanetriol, which is predominantly found in members of the Calothrix genus. nih.gov The hydroxyl groups in these triols are typically located at positions such as C-3, ω-1, or ω-3 of the long alkyl chain. nih.govuu.nl

The composition of these glycolipids, including the ratio of triols to their corresponding keto-diols, can change in response to environmental factors like temperature. nih.gov This adaptation is thought to optimize the permeability of the cell wall to gases, restricting oxygen entry while allowing sufficient nitrogen diffusion for the nitrogenase to function efficiently. nih.gov Therefore, these long-chain triol derivatives are not just structural components but are vital for the primary metabolic function of heterocystous cyanobacteria.

Table 3: Examples of Heterocyst Glycolipid (HG) Structures in Cyanobacteria

| Glycolipid Type | Aglycone Structure | Typical Carbon Chain Length | Found In | Reference |

| Diol Glycoside | Diol (e.g., 1-(O-hexose)-3,25-hexacosanediol) | C26, C28 | Nostocaceae family | nih.govuu.nl |

| Keto-ol Glycoside | Keto-ol (e.g., 1-(O-hexose)-3-keto-25-hexacosanol) | C26, C28 | Nostocaceae family | nih.govuu.nl |

| Triol Glycoside | Triol (e.g., 1-(O-hexose)-3,25,27-octacosanetriol) | C28 | Calothrix genus | nih.govuu.nl |

| Keto-diol Glycoside | Keto-diol (e.g., 1-(O-hexose)-3-keto-25,27-octacosanediol) | C28 | Calothrix genus | nih.govuu.nl |

Advanced Analytical and Spectroscopic Characterization of 1,3,5 Pentanetriol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 1,3,5-pentanetriol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon framework and the placement of protons, leading to an unambiguous structural confirmation.

Due to the symmetry of the this compound molecule, a simplified NMR spectrum is expected. The molecule has a plane of symmetry through the C-3 carbon.

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is predicted to show three distinct signals for the carbon-bound protons, plus a signal for the hydroxyl protons which may be broad and its chemical shift can vary depending on solvent and concentration. Protons attached to carbons bearing electronegative oxygen atoms are shifted downfield. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum is expected to display three unique signals corresponding to the three different carbon environments in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| C1, C5 | -CH₂OH | ~3.6 - 3.8 | ~60 - 65 | Triplet (t) |

| C2, C4 | -CH₂- | ~1.6 - 1.8 | ~40 - 45 | Multiplet (m) |

| C3 | >CHOH | ~3.9 - 4.1 | ~65 - 70 | Quintet (p) |

Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

To definitively assign the signals predicted in the 1D spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. contaminantdb.ca For this compound, COSY would show a cross-peak between the protons on C1/C5 and their neighbors on C2/C4. It would also show a correlation between the C2/C4 protons and the proton on C3, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Correlation): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). contaminantdb.ca It would show three distinct cross-peaks, correlating the proton signal at ~3.6-3.8 ppm with the carbon signal at ~60-65 ppm (C1/C5), the proton signal at ~1.6-1.8 ppm with the carbon signal at ~40-45 ppm (C2/C4), and the proton signal at ~3.9-4.1 ppm with the carbon signal at ~65-70 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). chemicalbook.com It is crucial for piecing together the molecular skeleton. For instance, the protons on C1 would show an HMBC correlation to C2 and C3, providing further evidence of the molecular structure.

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) can characterize this compound in its solid form. This technique is sensitive to the local environment of the nuclei and can be used to study polymorphism (the existence of different crystal structures), molecular packing in the crystal lattice, and intermolecular interactions such as hydrogen bonding. Although specific solid-state NMR studies on this compound are not prominent in the literature, the technique remains a valuable tool for the characterization of its solid-state properties.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by features characteristic of an alcohol. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (CH₂) | 2950 - 2850 | Strong |

| C-O Stretch | Primary/Secondary Alcohol | 1150 - 1050 | Strong |

The most prominent feature is the strong, broad absorption in the 3400-3200 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl (-OH) groups. The strong absorptions from C-O stretching and the saturated C-H stretches further confirm the polyol structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. The molecular weight of this compound is 120.15 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 120 would be expected, though it may be weak or entirely absent due to the instability of alcohol molecular ions. chemguide.co.uk The fragmentation of this compound would likely proceed through two main pathways common to alcohols:

Alpha-cleavage: Cleavage of a C-C bond adjacent to an oxygen atom.

Dehydration: Loss of a water molecule (H₂O).

GC-MS analysis data indicates that the most abundant fragment ion (the base peak) for this compound appears at an m/z of 75. nih.gov This fragment likely results from the cleavage of the C2-C3 bond and the C3-C4 bond, followed by rearrangement, or from a related fragmentation pathway involving the loss of C₂H₅O. Other significant fragments would be expected from the loss of water and smaller alkyl chains.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for determining the purity of this compound and for its quantitative analysis in various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile or thermally sensitive compounds like this compound. While specific application notes for this compound are not extensively detailed in publicly available literature, analysis of related polyols and triols suggests that reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of this compound has been reported to be greater than 95% when analyzed by HPLC. For related compounds, such as certain N-substituted piperidine (B6355638) derivatives, chiral HPLC has been utilized to determine the enantiomeric excess, indicating the capability of this technique for stereoisomer separation.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile compounds. For the analysis of the related compound 3-methyl-1,3,5-pentanetriol, specific GC conditions have been documented. tandfonline.com These conditions can be adapted for the analysis of this compound. A typical GC analysis would involve a capillary column, such as a TC-FFAP, with helium as the carrier gas. A programmed temperature gradient is often employed to ensure the efficient separation of the analyte from any impurities. tandfonline.com GC-MS is particularly useful for the definitive identification of this compound and its related substances by providing both retention time data and mass spectral information. mdpi.com

Table 1: Illustrative Chromatographic Conditions for Triol Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 reversed-phase | TC-FFAP capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | Diode Array Detector (DAD) or Refractive Index (RI) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled column oven | Temperature programmed |

| Application | Purity assessment, quantitative analysis | Quantitative analysis, impurity profiling, identification |

Thermal Analysis Methods (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the decomposition temperature and thermal stability of this compound. A typical TGA experiment is conducted under a nitrogen atmosphere to prevent oxidative degradation. google.com For polyols, the TGA curve will show a significant mass loss at the onset of thermal decomposition. For instance, TGA has been used to study the thermal stability of various diols and triols, with a heating rate of 10°C/min being a common experimental parameter. google.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with phase transitions in a material as a function of temperature. This can include melting, crystallization, and glass transitions. A patent describing the analysis of related diol and triol compounds mentions the use of DSC with a heat-cool-heat cycle to remove the thermal history of the sample. google.com The sample is typically heated at a controlled rate, such as 10°C/min, to observe endothermic (melting) and exothermic (crystallization) events. google.comjustia.com The melting point of alcohol-based compounds, including polyols, can be determined using DSC according to established guidelines like OECD 102. google.com

Table 2: Typical Thermal Analysis Parameters for Polyols

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Purpose | Determine thermal stability and decomposition temperature | Determine melting point, crystallization behavior, and glass transition |

| Measurement | Mass change vs. Temperature | Heat flow vs. Temperature |

| Typical Heating Rate | 10°C/min | 10°C/min |

| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) |

| Sample Size | 10-15 mg | 3-14 mg |

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated.

For a pure crystalline sample of this compound, XRD would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties.

Table 3: Crystallographic Data for a Complex Containing 3-methyl-1,3,5-pentanetriol

| Parameter | Value |

| Compound | [MnII6MnIII6(mpt)6(CH3CO2)12(py)6] |

| Formula | C96H162Mn12N6O48 |

| Technique | Single-Crystal X-ray Diffraction |

| Information Obtained | Atomic coordinates, bond lengths, bond angles, coordination environment of the triol |

Electron Microscopy for Morphological Characterization (e.g., Scanning Electron Microscopy)

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are used to visualize the surface morphology of materials at high magnification.

While there are no specific studies focused solely on the morphological characterization of pure this compound, it has been a component in materials that have been analyzed by SEM. For instance, SEM has been used to observe the morphology of biofilms treated with extracts containing 3-methyl-1,3,5-pentanetriol. japsonline.com In another application, SEM images were used to evaluate the coating properties of compositions containing this compound on patterned substrates, demonstrating the ability of the technique to assess the uniformity and gap-filling performance of such formulations. google.com These examples show that SEM is a valuable tool for understanding how this compound influences the microstructure of more complex systems. If this compound were to be analyzed in its solid state, SEM would reveal details about its particle shape, size distribution, and surface texture.

Table 4: Application of SEM in the Analysis of Materials Containing Pentanetriols

| Application | Information Obtained from SEM |

| Biofilm Analysis | Visualization of changes in biofilm structure, cell morphology, and cell density after treatment with a triol-containing extract. japsonline.com |

| Coating Evaluation | Assessment of coating uniformity, surface defects, and gap-filling properties on patterned substrates. google.com |

Computational Chemistry and Theoretical Modeling of 1,3,5 Pentanetriol Systems

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org For 1,3,5-pentanetriol, DFT calculations can predict a variety of chemical properties. By solving the Kohn-Sham equations, it is possible to determine the molecule's ground-state energy, electron density, and orbital energies. frontiersin.org These fundamental properties are instrumental in predicting the reactivity of this compound. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

DFT studies on similar polyols have demonstrated the utility of this method in understanding complex structures. mdpi.com For example, DFT calculations have been used to analyze the electronic structure of organochalcogenide complexes, providing insights into their stability and reactivity. mdpi.com In the context of this compound, DFT can be employed to explore how the molecule's electronic properties are influenced by its conformation and by interactions with other molecules, such as solvents or reactants. bucknell.edu This information is vital for designing new catalysts and optimizing reaction conditions in which this compound may be involved. researchgate.net

A significant area of investigation using DFT is the study of reaction mechanisms. For example, DFT has been used to elucidate the mechanisms of electron and proton transfer in various chemical systems. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a detailed picture of how reactions involving this compound might proceed. acs.org

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +2.1 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 9.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with its environment. By simulating the molecule's trajectory over time, researchers can explore the different shapes (conformers) it can adopt and the energetic landscape that governs these transformations.

MD simulations have been extensively used to study the conformational behavior of other polyols, such as mannitol (B672) and sorbitol, in different solvents. researchgate.net These studies have revealed that the solvent plays a crucial role in determining the preferred conformation of the polyol. researchgate.net For example, in a vacuum, both mannitol and sorbitol adopt a bent conformation, while in water, mannitol tends to be in a more extended, planar zig-zag configuration. researchgate.net Similar investigations for this compound could reveal how its structure is influenced by aqueous and non-aqueous environments.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, between this compound and surrounding molecules. nih.gov These interactions are critical in determining the physical properties of the compound, including its solubility and viscosity. By analyzing the radial distribution functions and hydrogen bond lifetimes, it is possible to quantify the extent and dynamics of these interactions. researchgate.net Such studies on other polyols have shown that they can have a significant impact on the structure of the surrounding water, leading to phenomena like preferential hydration. nih.gov

Studies on Proton Transfer Mechanisms in Polyol Dimers and Clusters

Proton transfer is a fundamental chemical process that can occur in systems containing acidic and basic sites. In the case of this compound, which has multiple hydroxyl groups, proton transfer can occur both intramolecularly (between different hydroxyl groups on the same molecule) and intermolecularly (between different this compound molecules or with other species). Computational studies, particularly those employing DFT, are invaluable for investigating the mechanisms of these proton transfer reactions. nih.gov

While direct studies on this compound dimers and clusters are not prevalent, research on similar systems, such as phenol-imidazole-base triads, provides a framework for understanding these processes. nih.gov These studies have shown that the mechanism of proton transfer can vary depending on the environment. nih.gov In the gas phase, a separated electron and proton transfer mechanism may be favored, while in a solvent like water, a concerted proton-coupled electron transfer (PCET) mechanism might dominate. nih.gov For this compound, computational models could be used to explore the potential energy surfaces for proton transfer between two or more molecules, identifying the transition states and the energetic barriers involved. researchgate.net The distance between the proton donor and acceptor sites is a critical factor influencing the kinetics of these reactions. nih.gov

Quantitative Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The hydroxyl groups of this compound allow for the formation of extensive hydrogen bonding networks. These can be intramolecular, where a hydrogen bond forms between two hydroxyl groups within the same molecule, or intermolecular, where hydrogen bonds form between different this compound molecules or with solvent molecules. The balance between these types of hydrogen bonds can significantly affect the molecule's conformation and properties. nih.gov

Computational methods provide a means to quantitatively analyze these hydrogen bonding networks. researchgate.net For instance, quantum mechanical calculations can determine the energies and geometries of hydrogen bonds, while MD simulations can reveal the dynamics and prevalence of different hydrogen bonding arrangements. researchgate.netrsc.org Studies on other polyols have shown that both primary and secondary interactions are important for their behavior. acs.org For example, in the plasticization of chitosan, the ability of a polyol to disrupt intramolecular hydrogen bonds in the polymer while promoting intermolecular interactions is key. acs.org

In the case of this compound, computational analysis could map out the potential intramolecular hydrogen bonds, which would likely lead to more compact, cyclic-like conformations. It could also quantify the strength of intermolecular hydrogen bonds in the pure liquid and in solution, providing insights into its bulk properties. The presence of intramolecular hydrogen bonds can also influence the acidity of the terminal hydroxyl groups, a phenomenon that has been studied in phenol (B47542) oligomers. nih.gov

Computational Approaches to Stereochemical Effects in Asymmetric Catalysis

Should this compound or its derivatives be employed in asymmetric catalysis, for instance as a chiral ligand or a component of a chiral catalyst, computational methods would be essential for understanding the stereochemical outcomes of the reactions. researchgate.net Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. researchgate.net

Computational approaches, such as DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the transition states of the catalyzed reaction. researchgate.net By comparing the energies of the transition states leading to the different stereoisomeric products, it is possible to predict the enantioselectivity of the catalyst. These calculations can provide a detailed understanding of the non-covalent interactions, such as hydrogen bonding and steric hindrance, between the substrate and the chiral catalyst that are responsible for the stereochemical control. researchgate.net While specific studies on this compound in this context are lacking, the general applicability of these computational methods is well-established in the field of asymmetric catalysis. researchgate.net

Future Prospects and Emerging Research Avenues for 1,3,5 Pentanetriol

Innovations in Sustainable and Green Synthetic Methodologies

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 1,3,5-pentanetriol, a promising frontier lies in its synthesis from renewable biomass resources. A significant emerging pathway is the catalytic conversion of xylitol (B92547), a sugar alcohol readily available from hemicellulose in plant biomass. Research has identified this compound as a key intermediate in the hydrodeoxygenation of xylitol to pentanols. researchgate.netelsevierpure.comresearchgate.net This biomass-to-polyol route represents a substantial move away from petrochemical dependence, aligning with the principles of green chemistry.

Future research will likely focus on optimizing this conversion to maximize the yield and selectivity of this compound. This includes the exploration of biocatalytic methods, utilizing enzymes or whole-cell systems for the synthesis, which can offer high selectivity under mild reaction conditions. For instance, the enantioselective synthesis of related compounds has been achieved using lipases, suggesting a potential route for producing specific stereoisomers of this compound with unique properties. collectionscanada.gc.ca

Table 1: Emerging Green Synthetic Routes to this compound

| Feedstock | Synthetic Approach | Key Advantage | Research Focus |

| Xylitol (from Biomass) | Catalytic Hydrodeoxygenation | Utilization of renewable resources | Maximizing yield and selectivity of this compound as the final product rather than an intermediate. |

| Biomass-derived intermediates | Biocatalysis (Enzymatic) | High selectivity and mild reaction conditions | Discovery and engineering of specific enzymes for direct synthesis. |

Development of Highly Selective and Efficient Catalytic Systems

The economic viability of producing this compound from biomass is intrinsically linked to the development of advanced catalytic systems. Current research has highlighted catalysts that, while not always designed for this compound production, are active in its transformation, providing crucial insights for future catalyst design.

A notable catalytic system is Platinum-Tungsten Oxide on a silica (B1680970) support (Pt-WOx/SiO2), which has been shown to facilitate the transformation of xylitol into pentanols, with this compound as a primary intermediate. researchgate.netresearchgate.netresearchgate.netacs.org The active sites are believed to be at the Pt-WOx interface, which are effective for the selective cleavage of C-O bonds. researchgate.net Another significant catalyst is Ruthenium on Cerium Oxide (Ru/CeO2), which has demonstrated high selectivity for the cleavage of C-C bonds adjacent to primary hydroxyl groups. d-nb.inforesearchgate.net This catalyst has been used in the double dehydroxymethylation of this compound to 2-propanol. d-nb.inforesearchgate.net

Future research will aim to engineer catalysts that can selectively cleave the C-O bonds in xylitol to produce this compound without further hydrogenolysis to pentanols or cleavage of the carbon backbone. This will involve fine-tuning the metal-support interactions, optimizing the catalyst's acidic and metallic properties, and exploring novel catalyst compositions.

Table 2: Catalytic Systems in Reactions Involving this compound

| Catalyst | Reaction | Role of this compound | Future Direction |

| Pt-WOx/SiO2 | Xylitol Hydrodeoxygenation | Intermediate | Modify catalyst to halt the reaction at the triol stage. |

| Ru/CeO2 | C-C Bond Cleavage | Reactant | Design catalysts that favor C-O cleavage for synthesis rather than C-C cleavage for degradation. |

| Iridium-based catalysts | Borrowing Hydrogen Methodology | Reactant | Exploration of similar catalytic systems for the synthesis of this compound. |

Expansion into Novel Functional Materials and Polymer Architectures

The trifunctional nature of this compound makes it an attractive building block for a new generation of functional materials and complex polymer architectures. Its three hydroxyl groups allow for the creation of cross-linked networks and highly branched structures.

An emerging application is in the synthesis of novel nitrogen-containing heterocycles, such as functionalized pyrrolidines and piperidines, through iridium-catalyzed N-cycloalkylation with primary amines. rsc.orgresearchgate.netresearchgate.net This "borrowing hydrogen" methodology provides an atom-efficient route to valuable chemical entities for the pharmaceutical and agrochemical industries.

In the realm of polymer science, this compound is a candidate for creating biodegradable polymers, such as polyester-urethanes. google.com Its incorporation can introduce branching and potentially enhance the mechanical and degradation properties of these materials. Furthermore, it is listed as a potential component for dendritic polymers, also known as hyperbranched polymers, which have unique properties due to their globular shape and high density of functional groups. scribd.com

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Material Type | Potential Advantage | Research Focus |